molecular formula C17H16N2O6 B2587236 N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]-N'-[(furan-2-yl)methyl]ethanediamide CAS No. 2034622-06-3

N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]-N'-[(furan-2-yl)methyl]ethanediamide

Número de catálogo: B2587236
Número CAS: 2034622-06-3
Peso molecular: 344.323
Clave InChI: NHJNLUFYIXQDFK-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]-N'-[(furan-2-yl)methyl]ethanediamide is a potent and selective inhibitor of the Transient Receptor Potential Canonical 5 (TRPC5) channel. TRPC5 channels are calcium-permeable non-selective cation channels highly expressed in the brain, particularly in regions such as the amygdala and hippocampus, where they are implicated in the regulation of neuronal excitability, fear behaviors, and anxiety-like responses. This compound has been identified in patent literature as a key pharmacological tool for probing the complex role of TRPC5 in physiological and pathophysiological processes. Its primary research value lies in its ability to selectively block TRPC5 homomeric channels, as well as TRPC5-TRPC1 heteromeric channels, thereby allowing researchers to dissect the contribution of these specific ion conductance pathways to cellular signaling. The mechanism of action involves direct interaction with the channel to inhibit calcium influx, which is crucial for modulating downstream signaling cascades. Current research applications for this inhibitor are focused on neuroscience, specifically in investigating its potential therapeutic role in anxiety disorders, depression, and chronic pain conditions where TRPC5 activity is dysregulated. By utilizing this selective inhibitor, scientists can further elucidate the role of TRPC5 in emotional behaviors and neuronal plasticity , contributing to the development of novel targeted therapies for neurological and psychiatric diseases.

Propiedades

IUPAC Name

N'-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]-N-(furan-2-ylmethyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O6/c20-15(18-9-13-3-1-6-24-13)16(21)19-11-17(22,12-5-8-23-10-12)14-4-2-7-25-14/h1-8,10,22H,9,11H2,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHJNLUFYIXQDFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CNC(=O)C(=O)NCC(C2=COC=C2)(C3=CC=CO3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]-N’-[(furan-2-yl)methyl]ethanediamide typically involves multi-step organic reactions. One common method involves the condensation of furan derivatives with appropriate amines under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize the reaction conditions, reduce production costs, and ensure consistent quality of the final product. The use of advanced analytical techniques such as HPLC and NMR spectroscopy is crucial in monitoring the synthesis process and verifying the purity of the compound .

Análisis De Reacciones Químicas

Types of Reactions

N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]-N’-[(furan-2-yl)methyl]ethanediamide can undergo various types of chemical reactions including oxidation, reduction, and substitution reactions. These reactions are essential in modifying the compound’s structure and enhancing its properties for specific applications .

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may lead to the formation of furan-2-carboxylic acid derivatives, while reduction can yield alcohols or amines. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility .

Aplicaciones Científicas De Investigación

N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]-N’-[(furan-2-yl)methyl]ethanediamide has a wide range of scientific research applications:

Mecanismo De Acción

The mechanism of action of N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]-N’-[(furan-2-yl)methyl]ethanediamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, its anti-inflammatory action may involve the inhibition of pro-inflammatory cytokines and enzymes such as COX-2 .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Analogues

Furan-Based Hydroxamic Acids

Compounds like N-(4-chlorophenyl)-N-hydroxycyclohexanecarboxamide (, compound 8) share the hydroxamic acid group and aromatic substituents.

Furan-Containing Oxadiazoles

(Furan-2-yl)-1-(5-substituted phenyl-1,3,4-oxadiazol-2-yl)methanimines () feature oxadiazole cores instead of ethanediamide linkers. The oxadiazole’s electron-withdrawing nature contrasts with the ethanediamide’s hydrogen-bonding capability, influencing solubility and bioavailability .

Ranitidine Derivatives

Ranitidine-related compounds () include furan and amide groups but incorporate nitroacetamide or sulfanylethyl chains.

Pharmacological and Physicochemical Properties

Parameter Target Compound N-(4-chlorophenyl)-N-hydroxycyclohexanecarboxamide Ranitidine Nitroacetamide
Molecular Weight ~450–500 g/mol (estimated) 237.69 g/mol 314.35 g/mol
LogP ~1.5 (predicted) 2.8 0.9
Bioactivity Antioxidant (hypothesized) DPPH radical scavenging (IC₅₀ = 12 μM) H₂ antagonist (IC₅₀ = 8 nM)
Solubility Moderate (amide-enhanced) Low (logP > 2) High (polar nitro group)

Key Research Findings

Antioxidant Potential: Furan-hydroxamic acid analogs () exhibit DPPH radical scavenging (IC₅₀ = 10–15 μM), suggesting the target compound may share this activity due to its hydroxyl and furan groups .

Synthetic Challenges : The presence of three furan rings increases steric hindrance, complicating purification compared to simpler analogs like methyl [3-(methylcarbamoyl)furan-2-yl]acetate (, 95c ) .

Toxicity Considerations: Unlike ranitidine derivatives (), the absence of nitro groups may reduce genotoxic risks but requires validation via Ames testing .

Data Tables

Table 1: Structural Comparison of Furan-Containing Compounds

Compound Name Core Structure Functional Groups Key Applications
Target Compound Ethanediamide 3 furan, hydroxyl, amide Hypothesized antioxidant
N-(4-chlorophenyl)-N-hydroxycyclohexanecarboxamide Hydroxamic acid Cyclohexane, chlorophenyl Antioxidant
Ranitidine Nitroacetamide Nitroacetamide Furan, sulfanylethyl, nitro Antiulcer

Actividad Biológica

N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]-N'-[(furan-2-yl)methyl]ethanediamide is a complex organic compound characterized by its unique structural features, including multiple furan rings and an ethanediamide backbone. This article delves into its biological activity, potential therapeutic applications, and relevant research findings.

Structural Overview

The compound's structure facilitates various biological interactions. The presence of multiple furan moieties allows it to engage with biological targets, potentially modulating enzyme activity and receptor interactions. This section summarizes its chemical structure and properties:

Property Details
Molecular Formula C₁₉H₁₉N₃O₄
Molecular Weight 341.37 g/mol
CAS Number 2034258-07-4
Key Functional Groups Furan rings, Hydroxyethyl, Amide

Anti-inflammatory Effects

Furans are known for their anti-inflammatory properties. The compound's ability to modulate inflammatory pathways could be attributed to its interaction with cytokines and other inflammatory mediators. Preliminary studies suggest that derivatives may reduce inflammation markers in vitro, indicating a potential role in treating inflammatory diseases.

Enzyme Inhibition

The compound may also act as an enzyme inhibitor. Similar compounds have been identified as inhibitors of various enzymes involved in disease processes, including those related to cancer and inflammation. The dual furan functionalities could enhance binding affinity to target enzymes, leading to effective inhibition.

Case Studies and Research Findings

  • In Vitro Studies : A study examining furan derivatives found that compounds similar to N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]-N'-[(furan-2-yl)methyl]ethanediamide demonstrated significant cytotoxicity against several cancer cell lines (IC₅₀ values ranging from 10 to 50 μM) .
  • Mechanistic Insights : Research on related compounds has indicated that they may induce apoptosis through the activation of caspase pathways and the downregulation of anti-apoptotic proteins . This mechanism is critical for understanding the potential therapeutic applications of the compound.
  • Comparative Analysis : A comparative study of various furan-containing compounds revealed that those with similar structural motifs exhibited varying degrees of biological activity, emphasizing the importance of specific functional groups in enhancing efficacy .

Future Directions

The biological activity of N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]-N'-[(furan-2-yl)methyl]ethanediamide warrants further investigation. Future research should focus on:

  • In Vivo Studies : Conducting animal studies to evaluate the pharmacokinetics and therapeutic efficacy.
  • Mechanism Elucidation : Detailed mechanistic studies to clarify how the compound interacts with specific biological targets.
  • Structure-Activity Relationship (SAR) : Investigating how modifications to the structure influence biological activity, which could lead to the development of more potent derivatives.

Q & A

Q. What synthetic routes are recommended for the preparation of N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]-N'-[(furan-2-yl)methyl]ethanediamide?

The synthesis involves multi-step organic reactions, including:

  • Step 1 : Preparation of furan-2-yl and furan-3-yl intermediates via nucleophilic substitution or condensation reactions.
  • Step 2 : Coupling of intermediates using ethylenediamine derivatives under reflux conditions (e.g., DMF as solvent, 80–100°C).
  • Step 3 : Purification via column chromatography or recrystallization to achieve >95% purity . Key considerations include protecting hydroxyl groups during coupling to prevent side reactions .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

  • Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR to verify substituent positions and stereochemistry.
  • Infrared Spectroscopy (IR) : Confirmation of amide (C=O stretch ~1650 cm⁻¹) and hydroxyl groups (~3300 cm⁻¹).
  • Mass Spectrometry (MS) : High-resolution MS to validate molecular weight and fragmentation patterns .
  • X-ray Crystallography (if crystalline): For absolute configuration determination .

Q. What preliminary biological assays are suitable for screening its bioactivity?

  • In vitro enzyme inhibition assays : Target enzymes like kinases or oxidoreductases using fluorometric or colorimetric substrates.
  • Antimicrobial screening : Disk diffusion assays against Gram-positive/negative bacteria and fungi.
  • Cytotoxicity testing : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC50 values .

Advanced Research Questions

Q. How can reaction yields be optimized during the synthesis of this compound?

  • Catalyst selection : Use palladium catalysts for efficient coupling (e.g., Suzuki-Miyaura for furan derivatives).
  • Solvent optimization : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates.
  • Temperature control : Maintain 80–100°C during amide bond formation to minimize decomposition.
  • Protective groups : Temporarily block hydroxyl groups with tert-butyldimethylsilyl (TBS) to prevent unwanted side reactions .

Q. How do structural modifications influence its biological activity?

A comparative study of analogs revealed:

Modification Impact on Activity Source
Replacement of furan-3-yl with thiopheneReduced kinase inhibition but enhanced antimicrobial activity
Addition of fluorophenyl groupImproved cytotoxicity (IC50 ↓ 30%) in breast cancer models
Methylation of hydroxyl groupDecreased solubility but increased metabolic stability

Q. How can computational modeling aid in predicting its mechanism of action?

  • Molecular docking : Simulate binding to target proteins (e.g., EGFR kinase) using AutoDock Vina.
  • QSAR studies : Correlate substituent electronegativity with bioactivity using Hammett constants.
  • MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories .

Q. How to resolve contradictions in reported biological data across studies?

  • Standardize assay protocols : Use identical cell lines, enzyme concentrations, and incubation times.
  • Control for stereochemistry : Verify enantiopurity via chiral HPLC, as racemic mixtures may show variable activity.
  • Cross-validate with structural analogs : Compare data against compounds with known SAR trends .

Methodological Considerations

  • Data Reproducibility : Document reaction conditions (e.g., solvent purity, catalyst lot) and store samples under inert atmosphere to prevent degradation .
  • Conflict Resolution : Use orthogonal techniques (e.g., SPR for binding affinity if ELISA results are inconsistent) .
  • Ethical Compliance : Adhere to institutional guidelines for biological testing, especially for cytotoxicity assays involving animal models .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.